2-(Diethoxyphosphoryl)acetic acid
Overview
Description
2-(Diethoxyphosphoryl)acetic acid, also known as Diethylphosphonoacetic Acid or (Diethoxyphosphinoyl)acetic Acid, is a chemical compound with the molecular formula C6H13O5P . It is a white or colorless to light yellow powder to lump to clear liquid .
Molecular Structure Analysis
The molecular structure of 2-(Diethoxyphosphoryl)acetic acid consists of 6 carbon atoms, 13 hydrogen atoms, 5 oxygen atoms, and 1 phosphorus atom .Chemical Reactions Analysis
2-(Diethoxyphosphoryl)acetic acid acts as a nucleophile for nucleophilic addition reactions for the synthesis of allene epoxides . It is also used for stereoselectivity studies of the Staudinger reaction and enantioselective formation of diols via epoxidation and hydration reactions .Physical And Chemical Properties Analysis
2-(Diethoxyphosphoryl)acetic acid is a solid at 20 degrees Celsius . It has a molecular weight of 196.14 . The compound is white or colorless to light yellow in appearance .Scientific Research Applications
Chiral Auxiliary Compound : 2-Hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, a variant of 2-(Diethoxyphosphoryl)acetic acid, has shown potential as a versatile chiral phosphonic auxiliary. It may be used as chiral derivatizing agents for amines and alcohols, as indicated by successful separation of diastereomeric alcohols and amines in 31P NMR spectra (Majewska, 2019).
Versatile Reagent for Synthesis : Diethoxyphosphinyl acetic acid hydrazide is noted for its efficiency in preparing fused [5,5]-, [5,6]-, and [5,7]-3-[(E)-2-(arylvinyl)]-1,2,4-triazoles from aldehydes and alkoxyimines, offering a convenient process with modest to excellent overall yield (Liu, Palmer, & Sorgi, 2004).
Synthetic Applications : (Diethoxyphosphoryl)acetonitrile oxide, a related compound, is used for regioselective cycloaddition to olefins. This leads to valuable synthetic building blocks, such as β-hydroxy-β′-phosphoryl ketones and α,β-unsaturated β′-phosphoryl ketones (Tsuge, Kanemasa, Suga, & Nakagawa, 1987).
Biotransformations and Stereochemistry : Research on 2-Hydroxy-2-(ethoxyphenylphosphinyl)acetic acid has delved into its biotransformations using bacterial species and the determination of absolute configuration of its stereoisomers (Majewska, 2015).
Horner Synthesis in Organic Chemistry : The use of 2-Diethoxyphosphoryl alcanoic acid dianions for the Horner synthesis, particularly in the production of 2-fluoro-2-alkenoic acids and their application in the field of pyrethroids, has been explored (Coutrot, Grison, & Sauvêtre, 1987).
Cross-linking Reagents in Bioconjugation : The synthesis of heterobifunctional cross-linking reagents with applications in coupling peptides to liposomes has been a notable application. These reagents include derivatives of 2-(Diethoxyphosphoryl)acetic acid (Frisch, Boeckler, & Schuber, 1996).
Biomimetic Fluorescence Immunoassay : 2-(Diethoxyphosphoryl)acetic acid has been used in the development of a biomimetic fluorescence immunoassay for determining organophosphorus pesticide residues in agricultural products (Jiang, He, Gong, Gao, & Xu, 2019).
Phosphono-α-C-Glycosides Synthesis : Organocopper reagents were used in Michael-type additions to carbohydrate-derived 2-(diethoxyphosphoryl)hex-1-en-3-uloses, leading to the formation of 3-oxo-2-phosphono-α-C-glycosides, a novel class of molecules (Leonelli, Capuzzi, Calcagno, Passacantilli, & Piancatelli, 2005).
Safety And Hazards
2-(Diethoxyphosphoryl)acetic acid can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection . If skin irritation occurs or eye irritation persists, medical advice or attention should be sought .
Future Directions
2-(Diethoxyphosphoryl)acetic acid can be used as an antioxidant to prevent oxidative reactions . It can also serve as a lubricant additive, providing anti-wear properties for lubricating oils . Furthermore, it can be used in the synthesis of phosphorus-containing organic compounds, such as flame retardants and stabilizers .
properties
IUPAC Name |
2-diethoxyphosphorylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O5P/c1-3-10-12(9,11-4-2)5-6(7)8/h3-5H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQMPWOLBFKUMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(=O)O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10953093 | |
Record name | (Diethoxyphosphoryl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10953093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Diethoxyphosphoryl)acetic acid | |
CAS RN |
3095-95-2 | |
Record name | (Diethoxyphosphinyl)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3095-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl phosphonoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003095952 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3095-95-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272281 | |
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Record name | (Diethoxyphosphoryl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10953093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (diethoxyphosphoryl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.473 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYL PHOSPHONOACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L31G8862Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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